molecular formula C6H5BrN4O B13022679 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B13022679
M. Wt: 229.03 g/mol
InChI Key: HDCNAFQXUVAFEU-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure with a bromine atom at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide under acidic conditions to form the desired pyrazolopyrimidine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Cyclization reactions may require the use of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression in cancer cells . This inhibition leads to the induction of apoptosis and reduction in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

6-bromo-3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H5BrN4O/c1-2-3-4(11-10-2)8-6(7)9-5(3)12/h1H3,(H2,8,9,10,11,12)

InChI Key

HDCNAFQXUVAFEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NC2=NN1)Br

Origin of Product

United States

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